Cas no 1910-90-3 (6-Bromo-1,4-dihydroquinoxaline-2,3-dione)
6-Bromo-1,4-dihydroquinoxaline-2,3-dione Chemical and Physical Properties
Names and Identifiers
-
- 2,3-Quinoxalinedione,6-bromo-1,4-dihydro-
- 6-bromo-1,4-dihydroquinoxaline-2,3-dione
- 6-Brom-2.3-dihydroxy-chinoxalin
- 6-bromo-1,4-dihydro-quinoxaline-2,3-dione
- 6-bromo-2,3-dihydroxy quinoxaline
- 6-Bromoquinoxaline-2,3(1H,4H)-dione
- 6-bromoquinoxaline-2,3-diol
- 6-bromo-2,3-quinoxalinediol
- 2,3-Quinoxalinedione, 6-bromo-1,4-dihydro-
- KCEGUPPDVPWCCX-UHFFFAOYSA-N
- 6-bromo-2,3-dihydroxyquinoxaline
- 3486AJ
- MB07877
- AK157312
- ST50975746
- I14-
- CHEMBL136377
- SR-01000114146-1
- 6-BROMO-1,2,3,4-TETRAHYDROQUINOXALINE-2,3-DIONE
- A924780
- MFCD00457865
- DS-9061
- DTXSID50407929
- SR-01000114146
- BAA91090
- AKOS000180031
- AKOS000297473
- C73649
- SCHEMBL383145
- CS-0138160
- 1910-90-3
- DB-129469
- 6-BROMO-1,4-DIHYDRO-2,3-QUINOXALINEDIONE
- 6-Bromo-1,4-dihydroquinoxaline-2,3-dione
-
- MDL: MFCD09842525
- Inchi: 1S/C8H5BrN2O2/c9-4-1-2-5-6(3-4)11-8(13)7(12)10-5/h1-3H,(H,10,12)(H,11,13)
- InChI Key: KCEGUPPDVPWCCX-UHFFFAOYSA-N
- SMILES: BrC1C=CC2=C(C=1)NC(C(N2)=O)=O
Computed Properties
- Exact Mass: 239.95300
- Monoisotopic Mass: 239.95344g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 257
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 58.2
Experimental Properties
- Density: 1.752
- Boiling Point: 302.7°C at 760 mmHg
- Flash Point: 267.3°C
- Refractive Index: 1.622
- PSA: 65.72000
- LogP: 0.97890
6-Bromo-1,4-dihydroquinoxaline-2,3-dione Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-Bromo-1,4-dihydroquinoxaline-2,3-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B894099-1g |
6-Bromoquinoxaline-2,3(1H,4H)-dione |
1910-90-3 | ≥95% | 1g |
1,111.50 | 2021-05-17 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 65R0476-1g |
6-Bromo-1,4-dihydro-quinoxaline-2,3-dione |
1910-90-3 | 95% | 1g |
831.08CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 65R0476-5g |
6-Bromo-1,4-dihydro-quinoxaline-2,3-dione |
1910-90-3 | 95% | 5g |
3375.21CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 65R0476-25g |
6-Bromo-1,4-dihydro-quinoxaline-2,3-dione |
1910-90-3 | 95% | 25g |
13500.84CNY | 2021-05-08 | |
| TRC | B691423-100mg |
6-Bromo-1,4-dihydroquinoxaline-2,3-dione |
1910-90-3 | 100mg |
$ 69.00 | 2023-04-18 | ||
| TRC | B691423-250mg |
6-Bromo-1,4-dihydroquinoxaline-2,3-dione |
1910-90-3 | 250mg |
$ 133.00 | 2023-04-18 | ||
| TRC | B691423-500mg |
6-Bromo-1,4-dihydroquinoxaline-2,3-dione |
1910-90-3 | 500mg |
$ 196.00 | 2023-04-18 | ||
| TRC | B691423-1g |
6-Bromo-1,4-dihydroquinoxaline-2,3-dione |
1910-90-3 | 1g |
$ 282.00 | 2023-04-18 | ||
| Alichem | A449039416-5g |
6-Bromoquinoxaline-2,3(1H,4H)-dione |
1910-90-3 | 95% | 5g |
$352.80 | 2023-09-02 | |
| Alichem | A449039416-10g |
6-Bromoquinoxaline-2,3(1H,4H)-dione |
1910-90-3 | 95% | 10g |
$606.00 | 2023-09-02 |
6-Bromo-1,4-dihydroquinoxaline-2,3-dione Suppliers
6-Bromo-1,4-dihydroquinoxaline-2,3-dione Related Literature
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
Additional information on 6-Bromo-1,4-dihydroquinoxaline-2,3-dione
Comprehensive Overview of 6-Bromo-1,4-dihydroquinoxaline-2,3-dione (CAS No. 1910-90-3): Properties, Applications, and Research Insights
6-Bromo-1,4-dihydroquinoxaline-2,3-dione (CAS No. 1910-90-3) is a specialized organic compound belonging to the quinoxaline derivative family. Its unique molecular structure, featuring a bromine substituent at the 6-position, makes it a valuable intermediate in pharmaceutical and agrochemical research. The compound's diketone functionality and heterocyclic core contribute to its reactivity, enabling diverse synthetic applications. Researchers frequently explore its role in designing NMDA receptor antagonists, a topic gaining traction due to rising interest in neurological disorders.
Recent studies highlight the compound's potential in modulating glutamate receptors, a hot topic in neuroscience. With increasing searches for "neuroprotective agents" and "glutamate pathway inhibitors," 6-Bromo-1,4-dihydroquinoxaline-2,3-dione has emerged as a candidate for investigating neurodegenerative conditions. Its brominated quinoxaline scaffold is also pivotal in developing fluorescent probes, aligning with the growing demand for bioimaging tools in cellular biology.
From a synthetic chemistry perspective, the compound's electron-deficient ring system facilitates nucleophilic substitution reactions, making it a versatile building block. Laboratories often utilize it to create fused heterocycles, addressing queries like "quinoxaline derivatives in drug discovery." Its crystalline form and solubility profile (sparingly soluble in water, soluble in DMSO) are frequently discussed in forums focusing on compound handling protocols.
Environmental and stability aspects of CAS 1910-90-3 are another area of interest. The compound exhibits moderate stability under inert atmospheres, with degradation studies being a recurring theme in analytical chemistry circles. Searches for "quinoxaline stability under UV light" or "brominated compound storage" reflect user concerns about long-term usability, which manufacturers address through specialized packaging.
In material science, the planar structure of 6-Bromo-DHQX (an abbreviated form) enables π-stacking interactions, relevant to organic semiconductor research. This connects to trending topics like "small molecule organic electronics" and "non-fullerene acceptors." Patent analyses reveal its utility in creating charge-transport layers, satisfying industrial curiosity about "quinoxaline-based OLED materials."
Quality control protocols for 1910-90-3 emphasize HPLC purity (>98%) and spectroscopic validation (1H/13C NMR, HRMS), meeting the pharmaceutical industry's stringent standards. Such details respond to frequent searches like "quinoxaline derivative characterization methods." The compound's melting point range (280-283°C with decomposition) is another critical parameter for process chemists optimizing synthetic routes.
Emerging applications include its use as a ligand precursor in catalytic systems, particularly in cross-coupling reactions—a subject with over 5,000 monthly academic paper downloads. This aligns with the persistent interest in "palladium-catalyzed bromoquinoxaline reactions." Additionally, its metal-chelating properties are explored in coordination chemistry, answering queries about "N,O-donor ligands for transition metals."
Regulatory compliance for 6-Bromo-1,4-dihydroquinoxaline-2,3-dione follows standard laboratory chemical guidelines, with SDS documentation covering proper handling. While not classified as hazardous under GHS, its powder form requires dust control measures—a practical consideration often searched alongside "quinoxaline derivative safety protocols."
The compound's future prospects tie into personalized medicine trends, particularly in designing targeted kinase inhibitors. Database analytics show rising interest in "brominated heterocycles in precision oncology," positioning CAS 1910-90-3 as a structurally adaptable pharmacophore. Continuous innovation in its derivatization methods ensures its relevance in next-generation drug development pipelines.
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